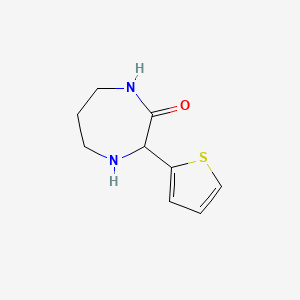
3-(Thiophen-2-yl)-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thiophen-2-yl)-1,4-diazepan-2-one is a heterocyclic compound featuring a thiophene ring fused with a diazepanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxaldehyde with a suitable amine and a carbonyl compound to form the diazepanone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Thiophen-2-yl)-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazepanone ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction may lead to modified diazepanone derivatives.
Applications De Recherche Scientifique
3-(Thiophen-2-yl)-1,4-diazepan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(Thiophen-2-yl)-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene sulfoxides share structural similarities.
Diazepanone derivatives: Compounds with similar diazepanone rings but different substituents.
Uniqueness
3-(Thiophen-2-yl)-1,4-diazepan-2-one is unique due to the combination of the thiophene ring and the diazepanone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12N2OS |
|---|---|
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
3-thiophen-2-yl-1,4-diazepan-2-one |
InChI |
InChI=1S/C9H12N2OS/c12-9-8(7-3-1-6-13-7)10-4-2-5-11-9/h1,3,6,8,10H,2,4-5H2,(H,11,12) |
Clé InChI |
MINBXCQXFALDSG-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C(=O)NC1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide](/img/structure/B13172264.png)
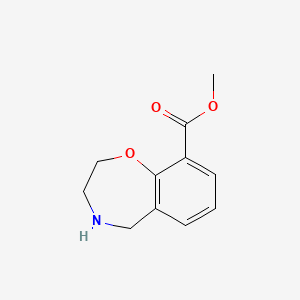
![2-[2-(Trifluoromethyl)phenyl]azepane](/img/structure/B13172285.png)
![N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B13172292.png)
![1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)

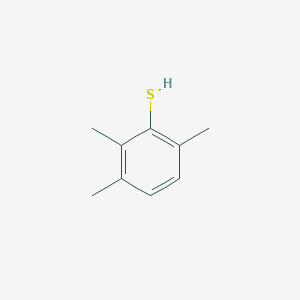


![8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13172323.png)
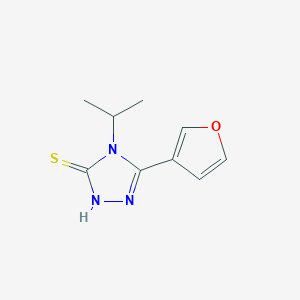
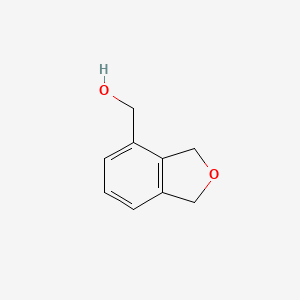

![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)
